molecular formula C9H19NO5S B7849892 2-tert-Butoxycarbonylaminopropyl methanesulfonate

2-tert-Butoxycarbonylaminopropyl methanesulfonate

Cat. No.: B7849892
M. Wt: 253.32 g/mol
InChI Key: NLKBUJQLMRHSKP-UHFFFAOYSA-N
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Description

2-tert-Butoxycarbonylaminopropyl methanesulfonate is an organic compound with the molecular formula C9H19NO5S. It is commonly used in organic synthesis, particularly in the preparation of various intermediates and active pharmaceutical ingredients. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is widely used in peptide synthesis to protect amino groups from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butoxycarbonylaminopropyl methanesulfonate typically involves the reaction of tert-butyl (2-hydroxy-1-methylethyl)carbamate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and prevent side reactions. The general reaction scheme is as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactor technology. This approach offers several advantages, including improved reaction control, higher yields, and enhanced safety due to the small reaction volumes .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butoxycarbonylaminopropyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-tert-Butoxycarbonylaminopropyl methanesulfonate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-tert-Butoxycarbonylaminopropyl methanesulfonate primarily involves its role as a protecting group and a leaving group in organic synthesis. The Boc group protects the amino group from unwanted reactions, while the methanesulfonate group facilitates nucleophilic substitution reactions by acting as a good leaving group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functionality, combining the protective Boc group with the reactive methanesulfonate group. This makes it a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO5S/c1-7(6-14-16(5,12)13)10-8(11)15-9(2,3)4/h7H,6H2,1-5H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKBUJQLMRHSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COS(=O)(=O)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

tert-Butyl (2-hydroxy-1-methylethyl)carbamate (2.8 g, 15.98 mmol), triethylamine (4.44 ml, 3.23 mmol) and 4-dimethylaminopyridine (195 mg, 1.59 mmol) were dissolved in 135 ml of THF. Methanesulfonyl chloride (1.3 ml, 16.78 mmol) was added dropwise on an ice bath, and the reaction mixture was stirred for 3 h and warmed to room temperature. Following addition of ethyl acetate and sodium bicarbonate solution, the organic phase was separated off and concentrated. Yield: 3.97 g (98%).
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